1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl-
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Overview
Description
1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- is an organic compound with the molecular formula C22H14O6 and a molecular weight of 374.34 g/mol It is a derivative of benzenedicarboxylic acid, specifically isophthalic acid, with two benzoyl groups attached at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- typically involves the benzoylation of isophthalic acid. One common method is the Friedel-Crafts acylation reaction, where isophthalic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives .
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- involves its interaction with various molecular targets. The benzoyl groups can participate in hydrogen bonding and π-π interactions with other molecules, influencing their chemical behavior. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Differentiated by the position of the carboxyl groups.
Isophthalic acid (1,3-benzenedicarboxylic acid): The parent compound without benzoyl groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- is unique due to the presence of benzoyl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
52497-38-8 |
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Molecular Formula |
C22H14O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4,6-dibenzoylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H14O6/c23-19(13-7-3-1-4-8-13)15-11-16(20(24)14-9-5-2-6-10-14)18(22(27)28)12-17(15)21(25)26/h1-12H,(H,25,26)(H,27,28) |
InChI Key |
SOTNIKQUXDBCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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